2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-5-7-17(8-6-12)11-14-4-2-1-3-13(14)10-16;/h1-4,12H,5-9,11,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEINVPPOGNGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The target compound’s hazards are well-documented, unlike Benzyl 4-aminopiperidine-1-carboxylate, whose toxicology remains unstudied .
Stability and Reactivity
| Compound | Stability Notes | Incompatible Materials |
|---|---|---|
| This compound | Stable under inert atmospheres; hygroscopic | Strong oxidizers |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | No specific data; assume standard stability | Not provided |
| Benzyl 4-aminopiperidine-1-carboxylate | Likely sensitive to hydrolysis (ester group) | Acids/bases |
Insights :
- The target compound’s hygroscopic nature necessitates inert storage, whereas ester-containing analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may degrade under acidic/basic conditions .
Biological Activity
2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, with the CAS number 1353959-40-6, is a compound featuring a piperidine ring and a benzonitrile moiety. It has garnered interest in pharmacological research due to its potential therapeutic properties, particularly in relation to neurotransmitter systems.
- Molecular Formula : C14H20ClN3
- Molecular Weight : 265.78 g/mol
- Structure : The compound includes a piperidine ring substituted with an aminomethyl group and a benzonitrile moiety, which contributes to its biological activity.
Research indicates that this compound may act as a modulator of serotonin and dopamine receptors, which are crucial in various central nervous system disorders. Preliminary studies suggest that it exhibits receptor binding affinity, although comprehensive pharmacological profiles are still under investigation .
Neurotransmitter Interaction
The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety. Similar compounds have been shown to affect serotonin and dopamine pathways, indicating that this compound may have comparable effects .
Antiproliferative Activity
In related studies, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Case Studies and Comparative Analysis
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| This compound | 1353959-40-6 | Piperidine with aminomethyl and benzonitrile groups | Potential serotonin/dopamine modulation |
| Benzoylpiperidine derivative | Not specified | Benzoylpiperidine structure | Antiproliferative activity (IC50: 19.9 - 75.3 µM) |
| 4-(4-Aminomethyl)piperidin-1-ylmethyl)benzonitrile hydrochloride | 1353953-90-8 | Similar piperidine structure | Investigated for neuropharmacological effects |
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The compound's unique combination of functional groups may confer distinct pharmacological properties compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how can purity be ensured?
- Methodology :
- Step 1 : Begin with benzonitrile derivatives and 4-(aminomethyl)piperidine. Use reductive amination or nucleophilic substitution to link the piperidine moiety to the benzonitrile core.
- Step 2 : Optimize reaction conditions (e.g., pH, temperature) based on analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, where alkaline conditions promote coupling .
- Step 3 : Purify via recrystallization or column chromatography. Confirm purity using HPLC (>95%) and structural integrity via H/C NMR and mass spectrometry .
- Step 4 : Convert to hydrochloride salt using HCl gas or aqueous HCl, as seen in analogous compounds .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying environmental conditions?
- Methodology :
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess sensitivity to heat, light, and humidity. Monitor decomposition via HPLC .
- pH dependence : Test solubility and stability across pH 3–8 using buffered solutions. Analogous piperidine derivatives show reduced stability in acidic conditions due to protonation of the amine group .
- Storage recommendations : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the aminomethyl group .
Q. How can researchers mitigate solubility challenges in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt forms : Compare hydrochloride salt (current form) with other counterions (e.g., trifluoroacetate) for improved solubility, as demonstrated in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
- Prodrug strategies : Modify the nitrile group to a hydrolyzable ester for in situ activation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error .
- Solvent optimization : Use COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions (e.g., nitrile hydrolysis).
- Machine learning : Train models on reaction databases (e.g., PubChem) to predict optimal molar ratios and catalysts .
Q. How should contradictions in reported biological activity data be resolved?
- Methodology :
- Purity verification : Re-analyze conflicting samples via LC-MS to rule out impurities or degradation products .
- Assay standardization : Compare protocols for consistency in cell lines (e.g., HEK293 vs. CHO), buffer composition, and incubation times.
- Structural analogs : Test activity of derivatives (e.g., 4-[(E)-2-(furan-2-yl)ethenyl]benzodiazepine hydrochloride) to identify pharmacophore requirements .
Q. What strategies are effective for studying target engagement in neurological disorders?
- Methodology :
- Molecular docking : Screen against receptors (e.g., sigma-1, NMDA) using AutoDock Vina. Piperidine derivatives often target GPCRs or ion channels .
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors.
- In vivo models : Use zebrafish or rodent neurobehavioral assays to correlate target modulation with functional outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
